molecular formula C4H4S2 B152015 Thiophene-2-thiol CAS No. 7774-74-5

Thiophene-2-thiol

Cat. No.: B152015
CAS No.: 7774-74-5
M. Wt: 116.2 g/mol
InChI Key: SWEDAZLCYJDAGW-UHFFFAOYSA-N
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Description

Thiophene-2-thiol, also known as 2-thiophenethiol, is an organosulfur compound with the molecular formula C₄H₄S₂. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a thiol group (-SH) attached to the second carbon of the thiophene ring. This compound is known for its distinct odor and is used in various chemical applications due to its unique properties.

Mechanism of Action

Target of Action

Thiophene-2-thiol, also known as 2-Thiophenethiol, is a compound that has been identified as a key aroma volatile in the meat-like model Maillard reaction system . Thiophene-based analogs have been found to exhibit a variety of biological effects, making them a potential class of biologically active compounds . They have been reported to possess many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic . These examples suggest that this compound may interact with its targets in a similar manner, leading to various biological effects.

Biochemical Pathways

This compound may affect various biochemical pathways due to its potential biological activity. Thiophene derivatives are known to exhibit a wide range of therapeutic properties, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that thiophene derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that the bioavailability of this compound may be influenced by these properties.

Result of Action

Given the wide range of biological activities exhibited by thiophene derivatives, it is likely that this compound may have various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, a study on the formation of H2S from thiophene pyrolysis found that the presence of hydrogen radicals significantly changes the decomposition patterns and reduces the energy barriers for thiophene decomposition, thus promoting the formation of H2S . This suggests that the action of this compound may also be influenced by similar environmental factors.

Biochemical Analysis

Biochemical Properties

Thiophene-2-thiol plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Cellular Effects

This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-thiol can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, this compound is often produced by the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and yields high quantities of the compound .

Chemical Reactions Analysis

Thiophene-2-thiol undergoes various chemical reactions, including:

Major Products:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiophene-2-thiolates

    Substitution: Nitrothiophenes, sulfonated thiophenes

Comparison with Similar Compounds

Thiophene-2-thiol can be compared with other thiophene derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its thiol group allows for versatile chemical modifications and interactions with biological molecules, making it valuable in various research and industrial applications.

Properties

IUPAC Name

thiophene-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4S2/c5-4-2-1-3-6-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEDAZLCYJDAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228362
Record name 2-Thiophenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Oily, colourless to orange liquid; powerful, sulferaceous, burnt-caramel, roasted-coffee odour
Record name 2-Thiophenethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Thienylmercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/984/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

166.00 °C. @ 760.00 mm Hg
Record name 2-Thiophenethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very slightly soluble in water, Miscible at room temperature (in ethanol)
Record name 2-Thienylmercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/984/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.250-1.255
Record name 2-Thienylmercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/984/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7774-74-5
Record name 2-Thiophenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7774-74-5
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Record name 2-Thiophenethiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.983
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Record name 2-THIOPHENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3LB1437XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Thiophenethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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